Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride
Description
Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride is a spirocyclic compound featuring a unique fusion of oxygen (oxa) and nitrogen (aza) atoms within a bicyclic framework. The molecule consists of a spiro[3.5]nonane core, where a five-membered oxolane ring is fused to a three-membered azetidine-like ring. The acetate ester group at the 7-position enhances lipophilicity, while the hydrochloride salt improves solubility in polar solvents. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, offering conformational rigidity that may optimize target binding in drug discovery .
Properties
Molecular Formula |
C10H18ClNO3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 2-(5-oxa-8-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-6-14-10(7-11-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
VMZDTCLADMPLJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2(CCC2)CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: 3-((Benzylamino)methyl)oxetane cycloalkane-3-ol
The initial step involves synthesizing this precursor via nucleophilic substitution or amination reactions, often starting from commercially available oxetane derivatives.
Formation of the Amide or Carbamate Intermediate
- React compound 1 with chloroacetyl chloride in the presence of a base (triethylamine, pyridine, or potassium carbonate) in an inert solvent such as dichloromethane or acetonitrile.
- Reaction conditions: temperature controlled at -10°C to 10°C to prevent side reactions.
- Molar ratios: Compound 1: chloroacetyl chloride: base = 1: (1.1-2): (1.1-5).
Compound 1 + Chloroacetyl chloride → Compound 2
This step introduces a chloroacetyl group, facilitating subsequent cyclization.
Cyclization to Form the Spirocyclic Framework
- Reaction conditions: Conducted under inert atmosphere (nitrogen or argon), at -10°C to 5°C.
- Base: Sodium hydride, hexasilyl dimethyl amino lithium, or n-butyl lithium.
- Process: The chloroacetylated intermediate (Compound 2) undergoes intramolecular nucleophilic substitution, leading to cyclization and formation of the spirocyclic structure (Compound 3).
- Reaction time: 2–8 hours.
- Solvent: Tetrahydrofuran (THF) or similar aprotic solvents.
- The molar ratio of Compound 2 to base: approximately 1: (1.1-2).
Reduction of the Spirocyclic Intermediate
- Reducing agent: Lithium aluminum hydride (LiAlH₄).
- Conditions: Reaction performed under inert atmosphere, at 20–50°C, for 8–20 hours.
- Molar ratio: Compound 3 to LiAlH₄ = 1: (1–5), preferably around 1: (1.1–2).
This step reduces the carbonyl or other reducible functionalities, stabilizing the structure and preparing it for subsequent functionalization.
Removal of Protecting Groups and Acetate Introduction
- Hydrogenation: Catalytic hydrogenation (e.g., Pd/C catalyst) under 20–100 psi hydrogen pressure at 20–50°C.
- Activator: Acetic acid can be added to enhance hydrogenation efficiency.
Outcome: Removal of benzyl protecting groups, yielding the free amine or hydroxyl functionalities.
Acetylation: The free amine or hydroxyl groups are then acylated with acetic anhydride or acetyl chloride to introduce the acetate group, forming methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate .
Salt Formation: Hydrochloride
- The final step involves treating the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or methanol).
- Conditions: Typically, at room temperature, with gradual addition of HCl to form the hydrochloride salt.
- Yield: The process yields the hydrochloride salt with high purity, suitable for pharmaceutical applications.
Summary of Reaction Conditions and Parameters
| Step | Reagents | Solvent | Temperature | Duration | Molar Ratios | Key Notes |
|---|---|---|---|---|---|---|
| 1. Acylation | Chloroacetyl chloride + base | Dichloromethane / Acetonitrile | -10°C to 10°C | 4–48 hrs | 1: (1.1–2): (1.1–5) | Controlled addition, inert atmosphere |
| 2. Cyclization | NaH or n-BuLi | THF | -10°C to 5°C | 2–8 hrs | 1: (1.1–2) | Inert atmosphere, dry conditions |
| 3. Reduction | LiAlH₄ | Tetrahydrofuran | 20–50°C | 8–20 hrs | 1: (1–5) | Carefully quench, inert atmosphere |
| 4. Hydrogenation | Pd/C, H₂ | Ethanol / Methanol | 20–50°C | 8–20 hrs | Catalytic | Add acetic acid if needed |
| 5. Salt formation | HCl | Ethanol / Methanol | Room temperature | Several hours | - | Gradual addition, pH control |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or the ester group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted esters or amides are common products.
Scientific Research Applications
Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can impart unique biological activity.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride exerts its effects is primarily through interaction with biological targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. This modulation can result in inhibition or activation of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Key Structural Features and Similarity Analysis
The compound’s structural analogs (Table 1) share spirocyclic or heterocyclic frameworks but differ in substituents, ring composition, and functional groups.
Table 1: Structural and Functional Comparison
*Similarity scores calculated based on structural and functional overlap (0–1 scale) .
Functional Group Impact on Properties
- Acetate Ester vs. Amine Groups: The acetate ester in the target compound enhances metabolic stability compared to primary amines (e.g., (2-oxaspiro[3.5]nonan-7-yl)methanamine), which may undergo rapid oxidation .
- Dihydrochloride Salts: Analogs like 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride exhibit higher aqueous solubility due to dual protonation sites but may face challenges in crystallinity .
- Spiro vs.
Research Implications
- Drug Design: The spirocyclic core’s rigidity may improve pharmacokinetic profiles by reducing off-target interactions. For example, ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate () demonstrates how oxetane rings can enhance metabolic stability, a feature shared with the target compound .
- Limitations: Higher molecular complexity in spiro systems (e.g., 8-oxa-5-azaspiro[3.5]nonane-6-carboxylate hydrochloride) may complicate large-scale synthesis compared to simpler azetidines .
Q & A
Basic: What are the established synthetic routes for Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of precursor molecules under controlled conditions. Key steps include:
- Oxidative Cyclization : Use of Oxone® in formic acid to generate spirocyclic frameworks via radical intermediates, as demonstrated in related azaspiro compounds .
- Esterification : Reaction of the spirocyclic amine intermediate with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the methyl ester moiety .
- Hydrochloride Salt Formation : Final purification via recrystallization from HCl-containing solvents to yield the hydrochloride salt .
Critical parameters include solvent choice (e.g., N,N-dimethylformamide for solubility), temperature (60–80°C), and reaction time (12–24 hours) to optimize yields (reported 50–70%) .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the spirocyclic structure, ester group (δ ~3.7 ppm for methoxy protons), and hydrochloride protonation (broad NH signal at δ ~10–12 ppm) .
- Mass Spectrometry (HRMS) : To verify the molecular ion peak at m/z 235.71 (C₁₀H₁₈ClNO₃) and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemical ambiguities in the spirocyclic core, particularly the spatial arrangement of the 5-oxa-8-aza rings .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
Key strategies include:
- Solvent Optimization : Replacing DMF with acetonitrile to reduce side reactions (e.g., ester hydrolysis) while maintaining solubility .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, as seen in analogous spirocyclic syntheses .
- Flow Chemistry : Implementing continuous flow systems to enhance heat/mass transfer and reduce reaction time from 24 hours to 6–8 hours .
- In-line Analytics : Use of FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH (e.g., phosphate vs. Tris-HCl) affecting protonation states of the spirocyclic nitrogen .
- Structural Analog Comparison : Testing derivatives (e.g., replacing the methyl ester with ethyl or tert-butyl esters) to isolate steric/electronic effects .
- Computational Modeling : Molecular dynamics simulations to predict binding modes with target proteins (e.g., G protein-coupled receptors) and guide experimental validation .
Basic: What biological targets or pathways are associated with this compound?
Methodological Answer:
The spirocyclic structure enables dual functionality:
- Enzyme Modulation : The nitrogen atom coordinates with metalloenzymes (e.g., carbonic anhydrase), while the ester group participates in hydrophobic interactions .
- Receptor Binding : Preferential affinity for serotonin receptors (5-HT₃) due to conformational rigidity mimicking endogenous ligands, as inferred from SAR studies of related azaspiro compounds .
Advanced: What strategies enhance bioactivity through structural modification?
Methodological Answer:
- Ester Group Replacement : Substituting the methyl ester with trifluoroethyl groups improves metabolic stability (e.g., t₁/₂ increase from 2h to 6h in hepatic microsomes) .
- Spiro Ring Expansion : Synthesizing 6-oxa-9-azaspiro[4.5] analogs to test ring size effects on target selectivity .
- Chiral Resolution : Isolating enantiomers via chiral HPLC to identify the bioactive form (e.g., R-enantiomer showing 10x higher 5-HT₃ affinity than S) .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL at pH 7.4). Stability improves at 4°C in anhydrous conditions .
- Degradation Pathways : Hydrolysis of the ester group in aqueous buffers (t₁/₂ ~48h at pH 7.4), necessitating fresh preparation for bioassays .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Photoaffinity Labeling : Incorporating a diazirine moiety into the spirocyclic core to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
- CRISPR Knockout Models : Using HEK293 cells lacking candidate receptors (e.g., 5-HT₃) to confirm specificity in calcium flux assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
